N-[(1S)-1-(1H-13-Benzodiazol-2-YL)ethyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-YL]oxy}acetamide
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Overview
Description
N-[(1S)-1-(1H-13-Benzodiazol-2-YL)ethyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-YL]oxy}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzodiazole and an indole moiety, which are known for their biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-(1H-13-Benzodiazol-2-YL)ethyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-YL]oxy}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.
Synthesis of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling of the Two Moieties: The benzodiazole and indole moieties are then coupled using a suitable linker, such as an acetamide group, under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-(1H-13-Benzodiazol-2-YL)ethyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-YL]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(1S)-1-(1H-13-Benzodiazol-2-YL)ethyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-YL]oxy}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its interaction with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1S)-1-(1H-13-Benzodiazol-2-YL)ethyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-YL]oxy}acetamide involves its interaction with specific molecular targets. The benzodiazole and indole moieties can bind to proteins, enzymes, or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[(1S)-1-(1H-13-Benzodiazol-2-YL)ethyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-YL]oxy}acetamide shares similarities with other benzodiazole and indole derivatives, such as:
Benzodiazole derivatives: Known for their antimicrobial and anticancer activities.
Indole derivatives: Widely studied for their roles in drug development and biological research.
Uniqueness
What sets this compound apart is its unique combination of benzodiazole and indole moieties, which may confer distinct biological activities and chemical reactivity not observed in other compounds.
Properties
Molecular Formula |
C22H24N4O3 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[(1S)-1-(1H-benzimidazol-2-yl)ethyl]-2-[1-(2-methoxyethyl)indol-4-yl]oxyacetamide |
InChI |
InChI=1S/C22H24N4O3/c1-15(22-24-17-6-3-4-7-18(17)25-22)23-21(27)14-29-20-9-5-8-19-16(20)10-11-26(19)12-13-28-2/h3-11,15H,12-14H2,1-2H3,(H,23,27)(H,24,25)/t15-/m0/s1 |
InChI Key |
OTYQQXQPEMLGKA-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@@H](C1=NC2=CC=CC=C2N1)NC(=O)COC3=CC=CC4=C3C=CN4CCOC |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)NC(=O)COC3=CC=CC4=C3C=CN4CCOC |
Origin of Product |
United States |
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